Compound Description: 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine is a highly potent and selective Rho-kinase inhibitor developed at Bayer Schering Pharma. It contains a 7-azaindole moiety, making it relevant to this analysis.
Relevance: This compound shares the core 7-azaindole (pyrrolo[2,3-b]pyridine) structure with 4-Amino-6-methyl-7-azaindole hydrochloride, though it features additional substitutions and a pyrimidine ring system.
Compound Description: A series of novel bis-isoxazole derivatives were synthesized, characterized, and screened for antimicrobial and antioxidant activity. These compounds were synthesized by reacting bis chalcone of succinimide with hydroxyl amine hydrochloride in the presence of neutral alumina using a microwave-assisted solvent-free method.
Relevance: Although not directly containing the 7-azaindole core, these compounds are related to 4-Amino-6-methyl-7-azaindole hydrochloride due to their shared focus on the synthesis and biological evaluation of nitrogen-containing heterocyclic systems.
Compound Description: PLX5622 is a colony-stimulating factor 1 receptor (CSF-1R) inhibitor. It has been studied in preclinical models of glioma for its potential to target glioma-associated microglia and macrophages (GAMMs), which contribute to an immunosuppressive microenvironment.
Relevance: PLX5622 incorporates a 5-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) unit, structurally similar to the core of 4-Amino-6-methyl-7-azaindole hydrochloride. Notably, both compounds feature a methyl group at the 6-position of the 7-azaindole ring.
Compound Description: N-methyl Moxifloxacin hydrochloride, synthesized using quinoline carboxylic ethyl ester as a starting material, has been investigated for its application in production monitoring and quality standards.
Relevance: Although structurally distinct from 4-Amino-6-methyl-7-azaindole hydrochloride, N-methyl moxifloxacin hydrochloride is included in this list due to its shared pyrrolo[3,4-b]pyridine substructure, highlighting a broader interest in fused heterocyclic systems containing pyrrole rings.
Compound Description: M30 is a key metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is a nitro reduction product of Venetoclax and has been detected in human fecal samples after the administration of [14C]Venetoclax to healthy volunteers.
Relevance: M30 contains a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) unit, which is the core structure of 4-Amino-6-methyl-7-azaindole hydrochloride. This connection highlights a potential shared metabolic pathway or biological activity related to the 7-azaindole scaffold.
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Compound Description: This compound was utilized as a reagent in the synthesis of hydrazone derivatives and pyrazole compounds from cyanoacetamide in a study exploring the utility of cyanoacetamide in heterocyclic chemistry.
Relevance: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine shares the 7-azaindole (pyrrolo[2,3-b]pyridine) core structure with 4-Amino-6-methyl-7-azaindole hydrochloride, indicating a strong structural similarity. Both compounds possess a methyl group at position 6 and an amino group at position 4 of the 7-azaindole nucleus.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, including imidazolopyrazoles, imidazolopyrimidines, and pyrazolo[3,4-a]pyrimidines. These compounds have been evaluated for their antioxidant activities, and some exhibited promising results.
Relevance: While not a 7-azaindole, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine is a bicyclic, nitrogen-containing heterocycle like 4-Amino-6-methyl-7-azaindole hydrochloride. The commonalities in structure and the investigation of their biological activity suggest potential overlap in their synthetic routes or applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.